In Vivo Tumor Growth Inhibition: ReACp53 vs. Control
ReACp53 treatment significantly reduces tumor weight in p53-mutant xenograft models compared to control groups, while sparing wild-type p53 tumors [1].
| Evidence Dimension | Tumor Weight Reduction in p53-Mutant Xenografts |
|---|---|
| Target Compound Data | 80-90% reduction in tumor weight relative to control cohort |
| Comparator Or Baseline | Control cohort (vehicle-treated) tumor weight |
| Quantified Difference | 80-90% reduction in tumor weight |
| Conditions | In vivo mouse xenograft model with p53-mutant HGSOC tumors, daily intraperitoneal injections of ReACp53 for 3 weeks |
Why This Matters
This demonstrates high in vivo efficacy and selectivity, showing ReACp53 specifically targets mutant p53-driven tumors.
- [1] Soragni A, et al. A designed inhibitor of p53 aggregation rescues p53 tumor-suppression in ovarian carcinomas. Cancer Cell. 2015;29(1):90-103. DOI: 10.1016/j.ccell.2015.12.002 View Source
